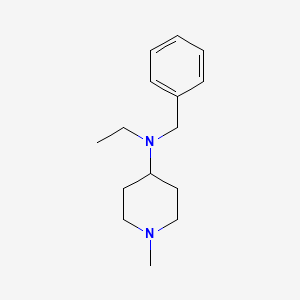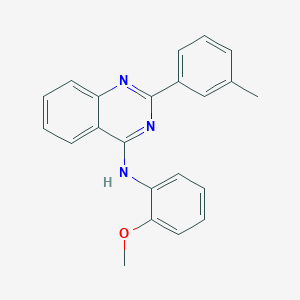![molecular formula C13H22N4O B5673021 {1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)
{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules featuring a piperidine structure, often explored for their potential pharmacological properties. The specific structural features of this compound, such as the pyrimidinylamino group and the piperidinyl moiety, are notable for their potential interactions in biological systems.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes. For example, Ammirati et al. (2009) described the synthesis of a similar compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, emphasizing the complexity of such syntheses (Ammirati et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography, as reported by Naveen et al. (2015) for a related compound. These studies typically reveal details like crystal systems and molecular conformations (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound likely involve interactions of the piperidine and pyrimidine rings. For instance, Mitsumoto and Nitta (2004) explored the oxidative properties of pyrimidine derivatives, which could be relevant to understanding the chemical reactivity of the compound (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure can be determined through experimental studies. For similar compounds, crystallography studies provide insights into their physical forms and stability.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. Studies like those conducted by Koch et al. (1990) on related compounds can shed light on the chemical behavior of these complex molecules (Koch et al., 1990).
Propriétés
IUPAC Name |
[1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c18-10-12-3-1-7-17(9-12)8-2-5-15-13-4-6-14-11-16-13/h4,6,11-12,18H,1-3,5,7-10H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDXGLQEJBVTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCNC2=NC=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(Pyrimidin-4-ylamino)propyl]piperidin-3-YL}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5672945.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)
![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)
![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)

![4-{1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5672997.png)
![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5673000.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)-N-methylacetamide](/img/structure/B5673012.png)
![3,5-difluoro-2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5673015.png)

![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)